molecular formula C15H10N4O2S B12554569 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide CAS No. 183861-16-7

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide

Cat. No.: B12554569
CAS No.: 183861-16-7
M. Wt: 310.3 g/mol
InChI Key: OMFONQDFVXCLCS-UHFFFAOYSA-N
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Description

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is a complex organic compound that features a pyrrole ring, a benzothiophene moiety, and an azide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride .

Next, the benzothiophene moiety can be introduced through a cyclization reaction involving a suitable thiophene precursor. The formyl group can be added via a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF and POCl3 .

Finally, the azide functional group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N3^-), typically using sodium azide in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various azide derivatives

Mechanism of Action

The mechanism of action of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other proteins

    Pathways Involved: Signal transduction pathways, metabolic pathways, and others

The azide group can act as a bioorthogonal handle, allowing for the selective modification of biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is unique due to the combination of its structural features, which include a pyrrole ring, a benzothiophene moiety, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

183861-16-7

Molecular Formula

C15H10N4O2S

Molecular Weight

310.3 g/mol

IUPAC Name

3-[(2-formylpyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide

InChI

InChI=1S/C15H10N4O2S/c16-18-17-15(21)14-12(8-19-7-3-4-10(19)9-20)11-5-1-2-6-13(11)22-14/h1-7,9H,8H2

InChI Key

OMFONQDFVXCLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N=[N+]=[N-])CN3C=CC=C3C=O

Origin of Product

United States

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